molecular formula C9H8N2O B14792753 1(2H)-Copyrinone, 3-methyl-

1(2H)-Copyrinone, 3-methyl-

Cat. No.: B14792753
M. Wt: 160.17 g/mol
InChI Key: SZTPUGGPJWGRRM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1(2H)-Copyrinone, 3-methyl- can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-2-pyridone with suitable reagents can yield 1(2H)-Copyrinone, 3-methyl-. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, with the addition of a catalyst like sulfuric acid or sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 1(2H)-Copyrinone, 3-methyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1(2H)-Copyrinone, 3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyridine ring. For example, halogenation can be achieved using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, chlorine, and other electrophiles.

Major Products:

    Oxidation: N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyridones.

Scientific Research Applications

1(2H)-Copyrinone, 3-methyl- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

1(2H)-Copyrinone, 3-methyl- can be compared with other pyridone derivatives:

    1(2H)-Pyridone: Similar structure but lacks the methyl group, which can influence its reactivity and biological activity.

    3-Methyl-2-pyridone: Another related compound with different substitution patterns, affecting its chemical properties and applications.

Uniqueness: The presence of the methyl group in 1(2H)-Copyrinone, 3-methyl- distinguishes it from other pyridones, potentially enhancing its stability and reactivity in certain reactions. This unique feature makes it a valuable compound for specific applications in research and industry.

Comparison with Similar Compounds

  • 1(2H)-Pyridone
  • 3-Methyl-2-pyridone
  • 4-Hydroxy-2-pyridone

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-methyl-8aH-2,7-naphthyridin-1-one

InChI

InChI=1S/C9H8N2O/c1-6-4-7-2-3-10-5-8(7)9(12)11-6/h2-5,8H,1H3

InChI Key

SZTPUGGPJWGRRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C2C=NC=CC2=C1

Origin of Product

United States

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